molecular formula C25H27N5O2 B609959 PF-05387252 CAS No. 1604034-71-0

PF-05387252

Cat. No.: B609959
CAS No.: 1604034-71-0
M. Wt: 429.52
InChI Key: TZXDMYIAOPUXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-05387252 is a selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK-4), a critical mediator of Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.

Properties

CAS No.

1604034-71-0

Molecular Formula

C25H27N5O2

Molecular Weight

429.52

IUPAC Name

2-Methoxy-3-[3-(4-methyl-1-piperazinyl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile

InChI

InChI=1S/C25H27N5O2/c1-29-7-9-30(10-8-29)6-3-11-32-24-14-21-19(13-23(24)31-2)25-20(16-27-21)18-5-4-17(15-26)12-22(18)28-25/h4-5,12-14,16,28H,3,6-11H2,1-2H3

InChI Key

TZXDMYIAOPUXQC-UHFFFAOYSA-N

SMILES

N#CC1=CC(N2)=C(C3=C2C4=CC(OC)=C(OCCCN5CCN(C)CC5)C=C4N=C3)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-05387252;  PF 05387252;  PF05387252; 

Origin of Product

United States

Comparison with Similar Compounds

Molecular Profile :

  • Molecular Formula : C₂₅H₂₇N₅O₂
  • Molecular Weight : 429.51 g/mol
  • CAS No.: 1604034-71-0
  • Target : IRAK-4 kinase (IC₅₀ < 100 nM in preclinical models) .

PF-05387252 is in preclinical development , with demonstrated efficacy in suppressing TLR7/9-induced interferon-α (IFN-α) responses in plasmacytoid dendritic cells (pDCs) . Its pharmacokinetic (PK) and safety profiles are favorable, though clinical data remain pending .

Comparison with Similar Compounds

The following IRAK-4 inhibitors and related TLR pathway modulators are highlighted for their structural, functional, or developmental similarities to this compound:

PF-05388169

  • Target : IRAK-4 kinase.
  • Development Stage : Preclinical.
  • Key Findings : Shares structural and mechanistic similarities with this compound, showing comparable inhibition of IRAK-4 in inflammatory models. Both compounds are part of Pfizer’s preclinical pipeline for autoimmune diseases .
  • Differentiator: Limited public data on its molecular structure or PK profile compared to this compound .

AS-2444697

  • Target : IRAK-4 kinase.
  • Development Stage : Preclinical.
  • Differentiator: No reported advancement to clinical trials, unlike PF-06650833 .

PF-06650833

  • Target : IRAK-4 kinase.
  • Development Stage : Phase I clinical trials.
  • Key Findings : The first IRAK-4 inhibitor to enter clinical development, with studies focusing on rheumatic and autoimmune diseases. Demonstrates improved bioavailability and stability compared to this compound .

ST-2825 (Peptidomimetic)

  • Target : MyD88 dimerization.
  • Development Stage : Preclinical.
  • Key Findings : Blocks MyD88 interaction with IRAK-4, upstream of this compound’s mechanism. Shows efficacy in SLE models but lacks kinase-specificity .
  • Differentiator : Broader pathway inhibition compared to IRAK-4-selective agents .

Research Findings and Therapeutic Implications

  • Efficacy : this compound and AS-2444697 show comparable TLR7/9 inhibition, but neither has been evaluated in psoriasis-specific models .
  • Mechanistic Nuances : ST-2825’s upstream MyD88 targeting may offer broader anti-inflammatory effects but with reduced specificity compared to IRAK-4 inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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